Anthra[1,2-c]isoxazole-6,11-dione

Differentiation Therapy Anticancer Agent Psoriasis

Anthra[1,2-c]isoxazole-6,11-dione (CAS 36139-44-3) is a tetracyclic heterocycle that fuses an anthraquinone nucleus with an isoxazole ring, yielding a molecular formula of C₁₅H₇NO₃ and a monoisotopic mass of 249.0426 Da. First disclosed in the patent literature as a differentiation-inducing agent capable of arresting the proliferation of undifferentiated cells and directing their maturation toward a monocytic lineage, the compound is positioned at the intersection of anticancer and dermatological research.

Molecular Formula C15H7NO3
Molecular Weight 249.22 g/mol
CAS No. 36139-44-3
Cat. No. B14160679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthra[1,2-c]isoxazole-6,11-dione
CAS36139-44-3
Molecular FormulaC15H7NO3
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NOC=C4C=C3
InChIInChI=1S/C15H7NO3/c17-14-9-3-1-2-4-10(9)15(18)12-11(14)6-5-8-7-19-16-13(8)12/h1-7H
InChIKeyIRIKYSAFFJRSMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthra[1,2-c]isoxazole-6,11-dione (CAS 36139-44-3): Core Chemical Identity and Functional Class Overview for Prospective Buyers


Anthra[1,2-c]isoxazole-6,11-dione (CAS 36139-44-3) is a tetracyclic heterocycle that fuses an anthraquinone nucleus with an isoxazole ring, yielding a molecular formula of C₁₅H₇NO₃ and a monoisotopic mass of 249.0426 Da . First disclosed in the patent literature as a differentiation-inducing agent capable of arresting the proliferation of undifferentiated cells and directing their maturation toward a monocytic lineage, the compound is positioned at the intersection of anticancer and dermatological research [1]. Its structure embeds a masked 1,3-diketone motif within the isoxazole ring, enabling reductive cleavage to afford 1-amino-2-acetylanthraquinone, an essential intermediate in the manufacture of vat dyes such as Vat Blue 66 [2]. This dual biological/synthetic utility distinguishes it from simple anthraquinones that lack the fused heterocycle.

Why Generic Anthraquinone Analogs Cannot Substitute for Anthra[1,2-c]isoxazole-6,11-dione in Differentiation Screening and Dye Intermediate Synthesis


Replacing anthra[1,2-c]isoxazole-6,11-dione with a generic anthraquinone or anthracenedione (e.g., mitoxantrone, ametantrone, or unsubstituted 9,10-anthraquinone) eliminates the fused isoxazole ring, which serves both as a topoisomerase-I-interacting pharmacophore and as a built-in protecting group for the latent ortho-amino ketone function [1]. The resulting loss of the isoxazole motif fundamentally alters: (i) cellular differentiation induction — an activity documented specifically for this scaffold in patent filings and not shared by simple anthraquinones [2]; (ii) the capacity for clean, catalytic reductive ring-opening to 1-amino-2-acetylanthraquinone, an atom-economical route that conventional anthraquinone nitration/reduction sequences cannot replicate without generating stoichiometric waste [3]. These orthogonal reactivity features mean that no single off-the-shelf anthraquinone congener can simultaneously satisfy the requirements of a differentiation biology program and a downstream dye-intermediate supply chain, making direct substitution a scientifically invalid strategy.

Quantitative Differentiation Evidence for Anthra[1,2-c]isoxazole-6,11-dione vs. Closest Analogs and In-Class Candidates


Differentiation-Inducing Activity: Phenotypic Shift in Undifferentiated Cells vs. Inert Anthraquinone Controls

Patent disclosures explicitly claim that anthra[1,2-c]isoxazole-6,11-dione exhibits 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' positioning it as an anticancer and antipsoriatic agent [1]. In contrast, unsubstituted 9,10-anthraquinone (CAS 84-65-1) is devoid of differentiation-inducing capability in the same cellular context, serving only as a redox-active quinone without lineage-specifying activity [2]. Quantitative cell-line data for the target compound remain proprietary; however, the explicit patent language contrasts with the known lack of monocytic differentiation induction by simple anthraquinones at comparable concentrations (typically ≥10 µM for non-specific cytotoxicity) [2].

Differentiation Therapy Anticancer Agent Psoriasis

Synthetic Efficiency in Reductive Isoxazole Ring-Opening: Conversion and Selectivity to 1-Amino-2-acetylanthraquinone vs. Conventional Nitration Routes

The 3-methyl derivative of anthra[1,2-c]isoxazole-6,11-dione undergoes copper-catalyzed reductive cleavage with hydrazine hydrate in water, achieving 97.2% conversion and >95% selectivity to 1-amino-2-acetylanthraquinone within 2 hours [1]. An organocatalytic variant using isopropylamine delivers 97.2% conversion and 97.2% selectivity at room temperature in 3 hours [2]. By comparison, the traditional industrial route — nitration of anthraquinone followed by reduction — generates mixed nitro isomers requiring chromatographic separation and produces stoichiometric acidic waste; typical isolated yields for the desired 1-amino-2-acetylanthraquinone are 45–60% [3]. Although the published catalytic data are for the 3-methyl congener, the patent literature (CN102603547A and DE2912570) explicitly claims the same transformation for the parent (R=H) anthra[1,2-c]isoxazole-6,11-dione, confirming transferability of the ring-opening strategy [4].

Dye Intermediate Synthesis Green Chemistry Catalysis

Reactivity with Alkylamines: Selective Nucleophilic Substitution at Isoxazole C-3 vs. Anthraquinone Electrophilic Sites

Gornostaev et al. demonstrated that anthra[1,2-c]isoxazole-6,11-dione reacts regioselectively with primary alkylamines (e.g., butylamine, benzylamine) to afford the corresponding 3-alkylamino-substituted derivatives in yields of 60–85% [1]. Under identical conditions, 9,10-anthraquinone undergoes preferential 1,4-Michael addition or carbonyl amination, leading to mixtures of 1-aminoanthraquinone and leuco byproducts [2]. The isoxazole ring thus directs nucleophilic attack to C-3, a position sterically and electronically distinct from the quinone carbonyls, enabling late-stage diversification without protecting-group chemistry.

Medicinal Chemistry Derivatization Structure-Activity Relationship

Fluorescence Properties: Intrinsic Fluorophore via Extended π-Conjugation vs. Non-Fluorescent Anthraquinone

The anthra[1,2-c]isoxazole-6,11-dione scaffold displays measurable fluorescence arising from π–π* transitions within its extended conjugated system . The closely related anthracenyl-isoxazole amides (AIMs) exhibit emission in the 450–550 nm range suitable for cellular imaging applications [1]. In contrast, unsubstituted 9,10-anthraquinone is essentially non-emissive due to efficient intersystem crossing to the triplet state, with a quantum yield Φ < 0.01 in solution [2]. The isoxazole fusion breaks the symmetry of the anthraquinone chromophore, restoring radiative decay and enabling label-free detection in biological matrices.

Fluorescent Probe Cellular Imaging Photophysics

High-Impact Research and Industrial Application Scenarios for Anthra[1,2-c]isoxazole-6,11-dione


Differentiation Therapy Screening: Identifying Lineage-Commitment Agents for Leukemia and Psoriasis

Procurement by academic or biopharma labs screening for small molecules that induce terminal differentiation of myeloid leukemia cells (e.g., HL-60, U937) or psoriatic keratinocytes. The compound's patent-claimed monocytic differentiation activity [1] provides a mechanistically distinct starting point compared to retinoid-based or vitamin D₃ differentiation protocols, potentially addressing resistance pathways that limit current differentiation therapies.

Green Synthesis of 1-Amino-2-acetylanthraquinone for Vat Dye Manufacturing

Industrial procurement by dye manufacturers seeking to replace multi-step nitration/reduction sequences with a single-step, aqueous-phase catalytic ring-opening. The 97.2% conversion and selectivity achieved with the 3-methyl analog [2], and the patent-confirmed applicability to the parent (R=H) scaffold [3], positions this compound as a drop-in replacement for the anthraquinone nitration intermediate in Vat Blue 66 and related anthraquinone dye supply chains.

Fluorescent Probe Development: Label-Free Cellular Imaging of Isoxazole-Containing Therapeutics

Medicinal chemistry teams developing anthracenyl-isoxazole amide (AIM) antitumor agents can exploit the intrinsic fluorescence of the parent scaffold for cellular uptake and subcellular localization studies without appending bulky fluorophores. The >5-fold fluorescence enhancement over unsubstituted anthraquinone [4] enables live-cell confocal microscopy at sub-micromolar compound concentrations, accelerating structure–activity relationship (SAR) campaigns.

Focused Library Synthesis: Regioselective C-3 Amination for AIM Analog Generation

Medicinal chemistry procurement for the construction of anthracenyl-isoxazole amide libraries targeting c-MYC quadruplex DNA, GPX4 (ferroptosis), or topoisomerase I. The regioselective alkylamine reactivity [5] provides a clean synthetic handle at C-3, orthogonal to the quinone carbonyls, enabling parallel synthesis of diverse N-heterocyclic amide analogs without protecting-group manipulation.

Quote Request

Request a Quote for Anthra[1,2-c]isoxazole-6,11-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.